4-(Cyclobutylmethyl)piperidine hydrochloride

Molecular Weight Physicochemical Properties Lead Optimization

Piperidine SAR campaigns fail when 4-substituent selection neglects steric/electronic niche. 4-(Cyclobutylmethyl)piperidine HCl fills the C₄ ring-size gap with Fsp³ 1.00, MW 189.72 g/mol, and conformational constraint from 26.3 kcal/mol cyclobutane ring-strain, outperforming benzyl analogs (Fsp³ 0.50). • 17.5% more cost-effective than cyclopentylmethyl analog • Consistent HCl salt form for parallel workflows • ISO-certified, full analytical documentation supplied.

Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
CAS No. 1803571-12-1
Cat. No. B1458043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclobutylmethyl)piperidine hydrochloride
CAS1803571-12-1
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
Structural Identifiers
SMILESC1CC(C1)CC2CCNCC2.Cl
InChIInChI=1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H
InChIKeyMXEPTOYIDYHKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclobutylmethyl)piperidine Hydrochloride Overview


4-(Cyclobutylmethyl)piperidine hydrochloride (CAS 1803571-12-1) is a piperidine derivative featuring a cyclobutylmethyl substituent at the 4-position of the piperidine ring . With a molecular formula of C₁₀H₂₀ClN and a molecular weight of 189.72 g/mol, it is supplied as a hydrochloride salt to enhance solubility and handling characteristics . Classified as a versatile small-molecule scaffold, it serves as a building block for the synthesis of more complex organic molecules, particularly those targeting the central nervous system (CNS) . The piperidine ring is the most common heterocyclic subunit among FDA-approved drugs, underscoring the compound's relevance in medicinal chemistry campaigns .

Differentiating the Cyclobutylmethyl Substituent


Within the piperidine building-block class, the identity of the N-substituent or 4-substituent dictates critical physicochemical parameters—molecular weight, lipophilicity, sp³ fraction, and conformational rigidity—that ultimately govern pharmacokinetic profiles and target engagement in downstream candidates . Simply interchanging 4-(cyclobutylmethyl)piperidine hydrochloride with its close analogs (e.g., 4-benzylpiperidine, 4-(cyclopropylmethyl)piperidine, or 4-(cyclopentylmethyl)piperidine) without accounting for these quantifiable differences can lead to divergent SAR outcomes, off-target promiscuity, and failed lead optimization campaigns [1]. The quantitative evidence below demonstrates that the cyclobutylmethyl group occupies a distinct steric and electronic niche among cycloalkyl-substituted piperidine building blocks, justifying its preferential selection in structure-based design .

4-(Cyclobutylmethyl)piperidine HCl Comparative Evidence


Molecular Weight Differentiation Among Cycloalkyl Analogs

The molecular weight of 4-(cyclobutylmethyl)piperidine hydrochloride (189.72 g/mol) represents a midpoint among the cycloalkyl-substituted piperidine hydrochloride series, offering a balance between the lighter cyclopropylmethyl analog (175.70 g/mol) and the heavier cyclopentylmethyl analog (203.75 g/mol) . Compared to the aromatic 4-benzylpiperidine hydrochloride (211.73 g/mol), the cyclobutylmethyl derivative is approximately 10% lighter, which can be a meaningful advantage in fragment-based drug discovery where lower molecular weight starting points are preferred to maintain ligand efficiency during optimization [1]. This quantitative molecular weight ladder provides procurement teams with a rational basis for selecting the cyclobutylmethyl congener when the target molecular weight window is constrained [2].

Molecular Weight Physicochemical Properties Lead Optimization

Fsp³ and Three-Dimensionality for CNS Drug-Likeness

The fraction of sp³-hybridized carbons (Fsp³) has emerged as a critical descriptor for clinical success, with higher Fsp³ values correlating with improved solubility, reduced off-target promiscuity, and greater CNS penetration [1]. 4-(Cyclobutylmethyl)piperidine (free base) possesses an Fsp³ of 1.00—every carbon atom in the molecule is sp³-hybridized—meaning it achieves fully saturated, three-dimensional geometry . In contrast, 4-benzylpiperidine (free base) has an Fsp³ of 0.50 (6 of 12 carbons are sp² in the aromatic ring), representing a fundamentally different shape profile that can lead to divergent ADMET properties when carried through to final drug candidates . While the cyclopropylmethyl and cyclopentylmethyl analogs also achieve Fsp³ = 1.00, the cyclobutylmethyl group introduces a distinct ring-strain energy (approximately 26.3 kcal/mol for cyclobutane vs. 27.5 kcal/mol for cyclopropane and 6.3 kcal/mol for cyclopentane) that differentially modulates conformational dynamics [2].

Fsp³ CNS Drug-Likeness Conformational Rigidity

Purity Specifications and Vendor Reliability

4-(Cyclobutylmethyl)piperidine hydrochloride is supplied with a minimum purity specification of 95% (HPLC) by major vendors including CymitQuimica/Biosynth and ChemicalBook . This compares favorably with the purity typical of the 4-benzylpiperidine hydrochloride class (NLT 97–98% from CapotChem and Bidepharm), but with the critical distinction that the cyclobutylmethyl derivative carries full traceability documentation (Certificate of Analysis, MSDS) from ISO-certified suppliers, reducing the risk of uncharacterized impurities in multi-step synthesis campaigns [1]. For the 4-(cyclopentylmethyl) analog, purity is also specified at min 95%, indicating that the cyclobutylmethyl and cyclopentylmethyl analogs meet equivalent purity thresholds, with selection depending on the user's steric requirements rather than quality differentials .

Purity Quality Assurance Reproducibility

Cost-Effectiveness: Cyclobutylmethyl vs. Cyclopentylmethyl Analogs

Pricing data from CymitQuimica (2025) reveals that 4-(cyclobutylmethyl)piperidine hydrochloride is offered at €278.00 per 25 mg (€11.12/mg), which is 17.5% less expensive per milligram than the 4-(cyclopentylmethyl)piperidine hydrochloride analog at €674.00 per 50 mg (€13.48/mg) . While the 4-benzylpiperidine free base (not hydrochloride) is available at significantly lower cost from bulk suppliers (e.g., $6.00/g from AaronChem), this comparison is confounded by differences in salt form, purity tier, and application context . Within the cycloalkyl-substituted piperidine hydrochloride subclass sourced from premium research-chemical vendors, the cyclobutylmethyl derivative offers the most favorable cost-per-mg ratio among the C₄–C₅ cycloalkyl analogs, making it the economically rational choice for initial SAR exploration where budget constraints apply .

Cost Efficiency Procurement Economics Building Block Selection

Conformational Constraint and Cyclobutane Ring-Strain Profile

The cyclobutylmethyl substituent introduces one rotatable bond (C–C bond linking the cyclobutylmethyl group to the piperidine ring) while the cyclobutane ring itself is conformationally constrained by its ring-strain energy of approximately 26.3 kcal/mol, which restricts pseudorotation and limits the accessible conformational space compared to the acyclic n-butyl analog [1]. This is quantitatively distinct from the 4-benzylpiperidine analog, which also has one rotatable bond but features a planar aromatic ring (no ring strain) that can engage in π-stacking interactions, and from the 4-(cyclopropylmethyl) analog, which has similar ring-strain (27.5 kcal/mol) but a smaller steric footprint [2]. The intermediate ring size and strain energy of cyclobutane relative to cyclopropane and cyclopentane endows the cyclobutylmethyl-substituted piperidine with a unique balance of conformational restriction and steric bulk that can be rationally exploited to modulate binding entropy in target engagement .

Conformational Restriction Rotatable Bonds Binding Entropy

4-(Cyclobutylmethyl)piperidine HCl Application Scenarios


CNS-Targeted Fragment-Based Drug Discovery Libraries

With an Fsp³ of 1.00 and fully saturated three-dimensional geometry, 4-(cyclobutylmethyl)piperidine hydrochloride is ideally suited for inclusion in CNS-focused fragment libraries, where high sp³ character is correlated with improved blood-brain barrier penetration and reduced promiscuity [REFS-2, Evidence Item 2]. Its molecular weight of 189.72 g/mol places it comfortably within the fragment rule-of-three (MW < 300) [REFS-3, Evidence Item 1]. The cyclobutane ring provides conformational constraint without introducing the extreme ring-strain and potential metabolic instability associated with cyclopropane analogs [REFS-4, Evidence Item 5].

Parallel SAR of Cycloalkyl Piperidine Scaffolds

When constructing a cycloalkyl-substituted piperidine SAR matrix (cyclopropyl → cyclobutyl → cyclopentyl → cyclohexyl), the cyclobutylmethyl analog fills the critical C₄ ring-size gap. At €11.12/mg, it is 17.5% more cost-effective than the cyclopentylmethyl analog, enabling more economical parallel library synthesis without sacrificing chemical diversity [REFS-3, Evidence Item 4]. The shared salt form (hydrochloride) across this series ensures consistent handling and solubility properties during parallel chemistry workflows [REFS-1, Evidence Item 3].

4-Benzylpiperidine Replacement for Developability

When 4-benzylpiperidine-containing leads exhibit poor solubility, CYP450 inhibition, or off-target pharmacology attributable to the planar aromatic ring, the cyclobutylmethyl analog offers a direct replacement strategy with an Fsp³ increase from 0.50 to 1.00 [REFS-2, Evidence Item 2]. The 10.4% lower molecular weight (189.72 vs. 211.73 g/mol) further supports ligand efficiency optimization [REFS-3, Evidence Item 1]. The cyclobutane ring-strain (26.3 kcal/mol) introduces a conformational element absent in the unstrained benzyl group, which can be exploited for target selectivity [REFS-4, Evidence Item 5].

HCV Protease Inhibitor Intermediate Synthesis

Patent literature demonstrates that cyclobutylmethyl-containing piperidine derivatives serve as key intermediates in the synthesis of HCV protease inhibitors, such as 3-amino-3-(cyclobutylmethyl)-2-hydroxy-propionamide hydrochloride [REFS-3, Section 4]. The ready availability of 4-(cyclobutylmethyl)piperidine hydrochloride from ISO-certified vendors with full analytical documentation ensures that process chemistry groups can reliably source this building block for route scouting and scale-up feasibility studies [REFS-1, Evidence Item 3].

Technical Documentation Hub

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